molecular formula C32H33P B14896832 (2'-(Oct-1-en-2-yl)-[1,1'-biphenyl]-2-yl)diphenylphosphane

(2'-(Oct-1-en-2-yl)-[1,1'-biphenyl]-2-yl)diphenylphosphane

Cat. No.: B14896832
M. Wt: 448.6 g/mol
InChI Key: YCTASEQJPQFIOO-UHFFFAOYSA-N
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Description

(2’-(Oct-1-en-2-yl)-[1,1’-biphenyl]-2-yl)diphenylphosphane is an organophosphorus compound that features a biphenyl backbone with an octenyl substituent and a diphenylphosphane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2’-(Oct-1-en-2-yl)-[1,1’-biphenyl]-2-yl)diphenylphosphane typically involves the Suzuki–Miyaura coupling reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the formation of carbon-carbon bonds . The general procedure involves the reaction of a boronic acid derivative with a halogenated biphenyl compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale Suzuki–Miyaura coupling can be applied. This involves optimizing reaction conditions to ensure high yield and purity, such as using efficient catalysts and controlling reaction temperature and time.

Chemical Reactions Analysis

Types of Reactions

(2’-(Oct-1-en-2-yl)-[1,1’-biphenyl]-2-yl)diphenylphosphane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Phosphine oxides.

    Substitution: Halogenated or nitrated biphenyl derivatives.

    Coupling Reactions: Various biphenyl derivatives with different substituents.

Scientific Research Applications

(2’-(Oct-1-en-2-yl)-[1,1’-biphenyl]-2-yl)diphenylphosphane has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2’-(Oct-1-en-2-yl)-[1,1’-biphenyl]-2-yl)diphenylphosphane in catalytic processes involves its role as a ligand. The phosphane group coordinates with transition metals, facilitating various catalytic cycles such as oxidative addition, transmetalation, and reductive elimination . This coordination enhances the efficiency and selectivity of the catalytic process.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2’-(Oct-1-en-2-yl)-[1,1’-biphenyl]-2-yl)diphenylphosphane is unique due to its specific structural features, such as the octenyl substituent and the biphenyl backbone. These features can influence its reactivity and selectivity in catalytic processes, making it a valuable compound for specialized applications.

Properties

Molecular Formula

C32H33P

Molecular Weight

448.6 g/mol

IUPAC Name

[2-(2-oct-1-en-2-ylphenyl)phenyl]-diphenylphosphane

InChI

InChI=1S/C32H33P/c1-3-4-5-8-17-26(2)29-22-13-14-23-30(29)31-24-15-16-25-32(31)33(27-18-9-6-10-19-27)28-20-11-7-12-21-28/h6-7,9-16,18-25H,2-5,8,17H2,1H3

InChI Key

YCTASEQJPQFIOO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=C)C1=CC=CC=C1C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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